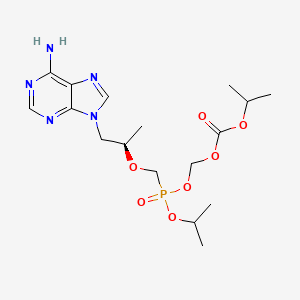

Ténofovir isopropylique Mono-POC

Vue d'ensemble

Description

Mono-POC Isopropyl Tenofovir is a chemical compound with the molecular formula C17H28N5O7P. It is a derivative of tenofovir, a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections. Mono-POC Isopropyl Tenofovir is characterized by its unique structure, which includes an isopropyl carbonate group, enhancing its pharmacokinetic properties .

Applications De Recherche Scientifique

Mono-POC Isopropyl Tenofovir has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.

Biology: The compound is studied for its antiviral properties and its potential use in drug delivery systems.

Medicine: Mono-POC Isopropyl Tenofovir is investigated for its efficacy in treating HIV and hepatitis B infections.

Industry: It is used in the production of antiviral and antiretroviral drugs.

Mécanisme D'action

Target of Action

Mono-POC Isopropyl Tenofovir primarily targets the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, as it converts viral RNA into DNA, allowing the virus to integrate into the host’s genome .

Mode of Action

Mono-POC Isopropyl Tenofovir is a prodrug of tenofovir, which is a nucleotide analog reverse transcriptase inhibitor (NtRTI). Once inside the body, it is converted to its active form, tenofovir diphosphate. This active form competes with the natural substrate, deoxyadenosine 5’-triphosphate, and gets incorporated into the viral DNA chain. This incorporation results in chain termination , effectively halting viral replication .

Biochemical Pathways

The primary biochemical pathway affected by Mono-POC Isopropyl Tenofovir is the reverse transcription pathway of HIV-1. By inhibiting reverse transcriptase, the drug prevents the synthesis of viral DNA from RNA, thereby blocking the integration of the virus into the host cell’s DNA. This action disrupts the viral replication cycle and reduces the viral load in the patient .

Pharmacokinetics

Mono-POC Isopropyl Tenofovir exhibits favorable pharmacokinetic properties. It is well-absorbed orally and undergoes ester hydrolysis to release tenofovir. The active metabolite, tenofovir diphosphate, has a long intracellular half-life, allowing for once-daily dosing. The drug is primarily eliminated by the kidneys through glomerular filtration and active tubular secretion .

Result of Action

At the molecular level, the incorporation of tenofovir diphosphate into the viral DNA chain results in premature termination of the DNA strand. This prevents the virus from replicating and producing new virions. At the cellular level, this leads to a reduction in viral load and an improvement in immune function, as measured by increased CD4+ T-cell counts in patients .

Action Environment

The efficacy and stability of Mono-POC Isopropyl Tenofovir can be influenced by several environmental factors. pH levels and the presence of esterases in the gastrointestinal tract can affect the hydrolysis and activation of the prodrug. Additionally, renal function plays a critical role in the drug’s elimination, and impaired renal function can lead to increased drug exposure and potential toxicity .

Analyse Biochimique

Biochemical Properties

Mono-POC Isopropyl Tenofovir interacts with various enzymes and proteins in biochemical reactions. It competes with the natural substrate, deoxyadenosine triphosphate, and incorporates itself into the growing DNA chain, leading to chain termination . Mono-POC Isopropyl Tenofovir also inhibits the activity of viral DNA polymerase, which further reduces viral replication .

Cellular Effects

The effects of Mono-POC Isopropyl Tenofovir on cells and cellular processes are significant. It influences cell function by inhibiting the activity of reverse transcriptase, an enzyme essential for the replication of HIV-1 . This impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Mono-POC Isopropyl Tenofovir involves binding interactions with biomolecules and changes in gene expression. The prodrug is rapidly hydrolyzed by esterases in the blood, releasing tenofovir . Tenofovir diphosphate then inhibits the activity of reverse transcriptase and viral DNA polymerase .

Metabolic Pathways

Mono-POC Isopropyl Tenofovir is involved in several metabolic pathways. It competes with deoxyadenosine triphosphate, a natural substrate, and incorporates itself into the growing DNA chain . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, require further study.

Transport and Distribution

Mono-POC Isopropyl Tenofovir is transported and distributed within cells and tissues. The isopropyl group in the molecule enhances its lipophilicity, allowing for better absorption and distribution in the body

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mono-POC Isopropyl Tenofovir involves several key steps. The starting material is typically tenofovir, which undergoes a series of chemical transformations to introduce the isopropyl carbonate group. The process begins with the protection of the hydroxyl groups of tenofovir using a suitable protecting group. This is followed by the reaction with isopropyl chloroformate under basic conditions to form the isopropyl carbonate derivative. The protecting groups are then removed to yield Mono-POC Isopropyl Tenofovir .

Industrial Production Methods

Industrial production of Mono-POC Isopropyl Tenofovir follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to minimize the use of hazardous reagents and solvents, making it more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

Mono-POC Isopropyl Tenofovir undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions are common, where the isopropyl carbonate group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tenofovir Disoproxil Fumarate: A prodrug of tenofovir with similar antiviral properties but different pharmacokinetic profiles.

Tenofovir Alafenamide: Another prodrug of tenofovir with improved stability and reduced side effects compared to tenofovir disoproxil fumarate.

Uniqueness

Mono-POC Isopropyl Tenofovir is unique due to its isopropyl carbonate group, which enhances its pharmacokinetic properties, including improved oral bioavailability and membrane permeability. This makes it a promising candidate for further development in antiviral therapies .

Propriétés

IUPAC Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphoryl]oxymethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N5O7P/c1-11(2)28-17(23)25-9-27-30(24,29-12(3)4)10-26-13(5)6-22-8-21-14-15(18)19-7-20-16(14)22/h7-8,11-13H,6,9-10H2,1-5H3,(H2,18,19,20)/t13-,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJDJJPKNNEZLC-SGSXECEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858141 | |

| Record name | Propan-2-yl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-40-7 | |

| Record name | Propan-2-yl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mono-POC Isopropyl Tenofovir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040YAR2IE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Mono-POC Isopropyl Tenofovir and why is it important in the context of Tenofovir Disoproxil Fumarate production?

A1: Mono-POC Isopropyl Tenofovir (6c) is an impurity identified during the development of Tenofovir Disoproxil Fumarate []. This compound is a synthetic byproduct arising from incomplete esterification during drug synthesis. Its presence, even in trace amounts, can potentially impact the quality, safety, and efficacy of the final drug product. Identifying and characterizing impurities like Mono-POC Isopropyl Tenofovir is crucial for quality control purposes in pharmaceutical manufacturing [].

Q2: Can you provide some information about the structural characterization of Mono-POC Isopropyl Tenofovir?

A2: While the provided research abstract [] mentions the synthesis and characterization of Mono-POC Isopropyl Tenofovir (6c), it does not provide specific details regarding its molecular formula, weight, or spectroscopic data. Further research and analysis would be needed to obtain this structural information.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)